
Anthracene-2,6-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene-2,6-dicarbaldehyde is an organic compound with the molecular formula C16H10O2. It is a derivative of anthracene, which consists of three fused benzene rings. This compound is characterized by the presence of aldehyde groups at the 2 and 6 positions of the anthracene ring system. This compound is known for its interesting photophysical and photochemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Anthracene-2,6-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of anthracene-2,6-dimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Another method involves the Vilsmeier-Haack reaction, where anthracene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl groups at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Anthracene-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Anthracene-2,6-dicarboxylic acid.
Reduction: Anthracene-2,6-dimethanol.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
Anthracene-2,6-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of anthracene-2,6-dicarbaldehyde is primarily related to its ability to participate in photochemical reactions. Upon exposure to light, the compound can undergo photoexcitation, leading to the formation of excited states. These excited states can interact with other molecules, resulting in various photochemical transformations. The aldehyde groups also allow for further chemical modifications, enabling the compound to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-dicarbaldehyde: Similar structure but with aldehyde groups at the 9 and 10 positions.
Naphthalene-2,6-dicarbaldehyde: A smaller aromatic system with aldehyde groups at the 2 and 6 positions.
Tetracene-2,3-dicarbaldehyde: A larger aromatic system with aldehyde groups at the 2 and 3 positions.
Uniqueness
Anthracene-2,6-dicarbaldehyde is unique due to its specific photophysical properties and the ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C16H10O2 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
anthracene-2,6-dicarbaldehyde |
InChI |
InChI=1S/C16H10O2/c17-9-11-1-3-13-7-16-6-12(10-18)2-4-14(16)8-15(13)5-11/h1-10H |
InChI Key |
PUNRKTIWVHIPLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(C=CC(=C3)C=O)C=C2C=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
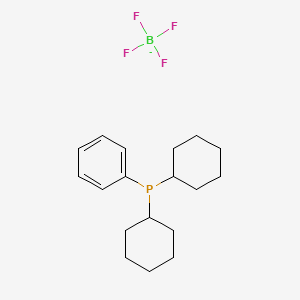
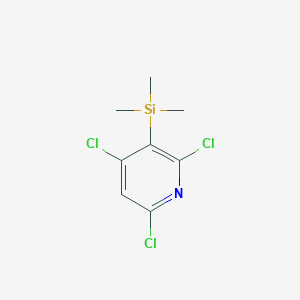
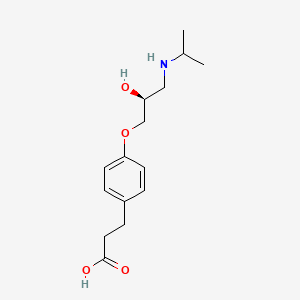
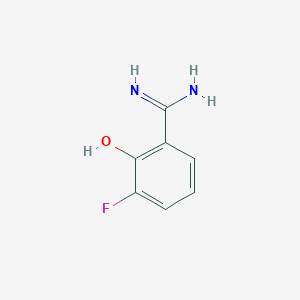
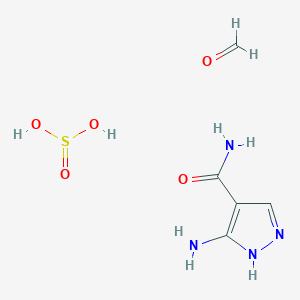
![5-[[(2-Hydroxyethoxy)methyl]amino]-2-amino-2,3-dihydro-4H-imidazol-4-one](/img/structure/B13404873.png)
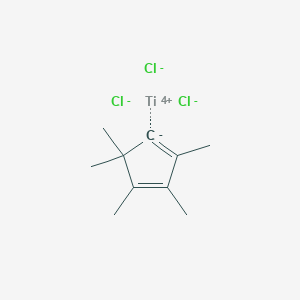
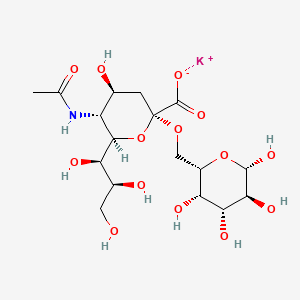
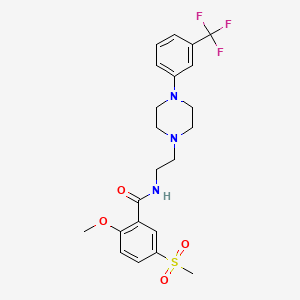

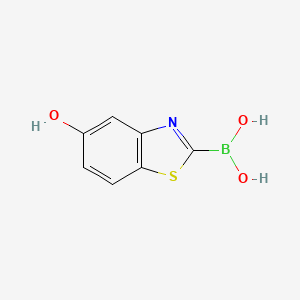

![1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene](/img/structure/B13404908.png)
